4'-Carboethoxyphenyl 4-guanidinobenzoate
Description
Properties
CAS No. |
52134-52-8 |
|---|---|
Molecular Formula |
C17H17N3O4 |
Molecular Weight |
327.33 g/mol |
IUPAC Name |
(4-ethoxycarbonylphenyl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C17H17N3O4/c1-2-23-15(21)11-5-9-14(10-6-11)24-16(22)12-3-7-13(8-4-12)20-17(18)19/h3-10H,2H2,1H3,(H4,18,19,20) |
InChI Key |
QQEFLVAOLVLVTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Carboethoxyphenyl 4-guanidinobenzoate typically involves the esterification of 4-guanidinobenzoic acid with 4-carboethoxyphenol. The reaction is carried out under acidic or basic conditions, often using catalysts such as sulfuric acid or sodium hydroxide. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4’-Carboethoxyphenyl 4-guanidinobenzoate may involve large-scale esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial production also emphasizes the importance of optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4’-Carboethoxyphenyl 4-guanidinobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as alcohols.
- Substituted derivatives with various functional groups.
Scientific Research Applications
4’-Carboethoxyphenyl 4-guanidinobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research explores its potential therapeutic applications, including its role as an anti-obesity agent and its effects on metabolic pathways.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4’-Carboethoxyphenyl 4-guanidinobenzoate involves its interaction with specific molecular targets, such as enzymes. The guanidine group can mimic the lysine residue of substrates, leading to the inhibition of enzymes like enteropeptidase. This inhibition affects metabolic pathways and can result in therapeutic effects, such as reduced fat absorption in the treatment of obesity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Enzyme Inhibition Potency
The inhibitory efficacy of 4'-carboethoxyphenyl 4-guanidinobenzoate and its analogues varies significantly based on substituent chemistry. Key comparisons include:
Table 1: Inhibitory Activity (IC₅₀) Against Acrosin and Trypsin
*MUGB is a fluorogenic substrate analogue used to study acylation kinetics rather than direct inhibition.
Key Findings :
Mechanism of Action and Kinetics
Aryl 4-guanidinobenzoates inhibit serine proteases via a two-step mechanism:
Reversible binding to the active site through guanidino-enzyme interactions.
Covalent acylation of the catalytic serine, forming a tetrahedral intermediate .
Table 2: Kinetic Parameters for Trypsin Inhibition by MUGB and Analogues
| Parameter | Wild-Type Trypsin 4 | R193G Mutant Trypsin 4 |
|---|---|---|
| k₂ (s⁻¹) | 12.3 ± 1.2 | 15.8 ± 1.5 |
| k₃ (s⁻¹) | 0.45 ± 0.03 | 0.52 ± 0.04 |
| K₂ (μM⁻¹) | 0.32 ± 0.02 | 0.28 ± 0.03 |
Data from ; k₂: acylation rate; k₃: deacylation rate; K₂: equilibrium constant.
Insights :
- Mutation Sensitivity: The R193G mutation in trypsin 4 accelerates acylation (k₂) but minimally affects deacylation (k₃), suggesting that 4-guanidinobenzoate derivatives primarily target the acylation step .
- Structural Rearrangement : Thermodynamic studies reveal that acylation involves structural rearrangement in the enzyme’s active site, which is conserved across analogues like MUGB and NPGB .
Antiviral and Contraceptive Potential:
- NPGB (4-Nitrophenyl derivative) : Exhibits broad-spectrum inhibition of complement pathway enzymes (e.g., factor B, factor D) but requires high concentrations (IC₅₀ ~10⁻⁵–10⁻⁴ M) .
- 4'-Carboethoxyphenyl Analogues : Predicted to have improved metabolic stability over carbomethoxy derivatives due to the ethoxy group’s slower hydrolysis, though in vivo data are lacking .
Toxicity Profile:
- NPGB: Less toxic than nonoxynol-9 (a common spermicide), with LD₅₀ > 100 mg/kg in mice .
Structure-Activity Relationships (SAR)
- Electrophilic Ester Group : Essential for covalent inhibition; replacement with amide or carbamate reduces activity (e.g., DENV protease inhibition drops 10-fold) .
- Aromatic Substitutents: 4-Guanidinophenol derivatives outperform 4-guanidinobenzoates in viral protease inhibition, likely due to better solubility and binding geometry .
- Polar Groups : Acetamido and nitrophenyl substituents enhance potency via hydrogen bonding and π-stacking interactions, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
